molecular formula C14H12N2O2 B14192503 6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-42-4

6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14192503
CAS No.: 833457-42-4
M. Wt: 240.26 g/mol
InChI Key: BYABFIUSHUOCPU-UHFFFAOYSA-N
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Description

6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(Methoxymethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: A related compound with a simpler structure, used in similar applications.

    Pyridine-2-carbonitrile: Another related compound with different substituents on the pyridine ring.

Uniqueness

6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

833457-42-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-[4-(methoxymethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H12N2O2/c1-17-10-18-13-7-5-11(6-8-13)14-4-2-3-12(9-15)16-14/h2-8H,10H2,1H3

InChI Key

BYABFIUSHUOCPU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC=CC(=N2)C#N

Origin of Product

United States

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